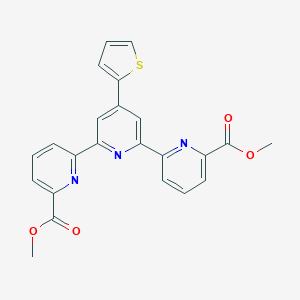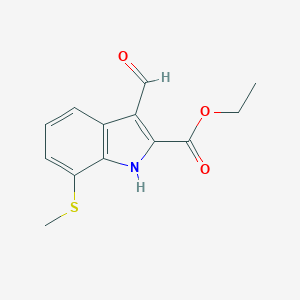
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has gained attention in scientific research due to its potential biological and pharmacological properties. BDBS has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of these enzymes can lead to a decrease in tumor cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the activity of carbonic anhydrase enzymes in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects in animal models. This compound has also been shown to inhibit tumor cell growth in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide in lab experiments include its ability to inhibit carbonic anhydrase enzymes, its potential as an anti-inflammatory agent, and its potential as an anticancer agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide, including:
1. Further studies to determine the safety and efficacy of this compound as an anticancer agent.
2. Studies to determine the potential of this compound as an anti-inflammatory agent in human models.
3. Studies to determine the potential of this compound as a treatment for diseases such as osteoporosis and glaucoma.
4. Development of new synthetic methods for this compound to improve yield and purity.
5. Studies to determine the potential of this compound as a diagnostic tool for diseases such as cancer.
In conclusion, this compound is a sulfonamide compound that has shown promising results in various scientific research applications. Its ability to inhibit carbonic anhydrase enzymes, its potential as an anti-inflammatory agent, and its potential as an anticancer agent make it a promising compound for further study. However, further studies are needed to determine its safety and efficacy in human models.
Synthesemethoden
The synthesis of 5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide can be achieved through various methods, including the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with diethylamine in the presence of a base. Another method involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl isocyanate with diethylamine. Both methods have been successful in producing this compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including as an inhibitor of carbonic anhydrase enzymes and as a potential anti-inflammatory agent. Studies have also shown that this compound may have potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Eigenschaften
Molekularformel |
C12H18BrNO3S |
|---|---|
Molekulargewicht |
336.25 g/mol |
IUPAC-Name |
5-bromo-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-5-14(6-2)18(15,16)12-8-10(13)9(3)7-11(12)17-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
VUDJVHZGAAAGGD-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B288091.png)
![5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288096.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)
![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
